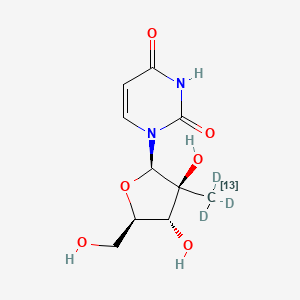
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is a synthetic nucleoside analog It is structurally related to uracil and arabinose, and it is often used in biochemical and pharmaceutical research
Vorbereitungsmethoden
The synthesis of 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves several steps:
Starting Materials: The synthesis begins with uracil and arabinose derivatives.
Glycosylation: The arabinose derivative is glycosylated with uracil under acidic conditions to form the nucleoside.
Methylation: The nucleoside is then methylated at the 2-C position using a methylating agent such as methyl iodide.
Deuteration: The final step involves the incorporation of deuterium (d3) and carbon-13 (13C) isotopes, which can be achieved through specific labeling techniques.
Industrial production methods typically involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the uracil ring, often using reagents like sodium azide or halides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, halides.
Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C can be compared with other nucleoside analogs such as:
1-beta-D-Arabinofuranosylcytosine: Another nucleoside analog used in cancer treatment.
1-beta-D-Arabinofuranosylthymine: Similar in structure but with a thymine base instead of uracil.
2’-Deoxy-2’-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil: A fluorinated analog with enhanced stability and activity.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for tracing and studying metabolic pathways in biological systems.
Eigenschaften
Molekularformel |
C10H14N2O6 |
|---|---|
Molekulargewicht |
262.24 g/mol |
IUPAC-Name |
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1/i1+1D3 |
InChI-Schlüssel |
NBKORJKMMVZAOZ-FPJDFJPSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O |
Kanonische SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


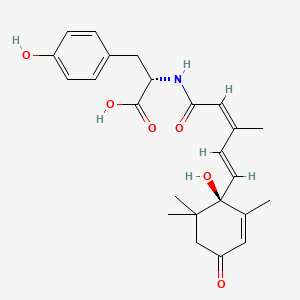
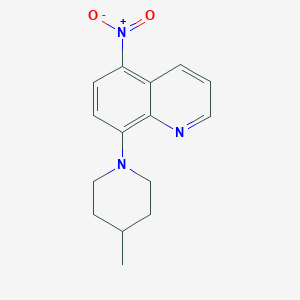
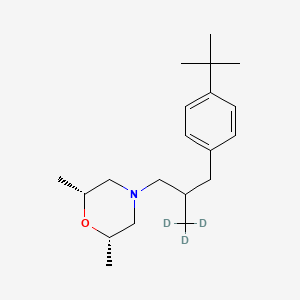
![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)
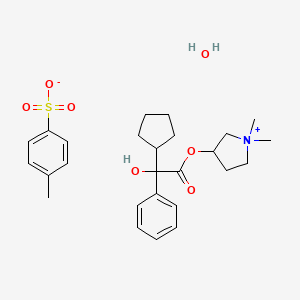

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
![5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole](/img/structure/B13442444.png)
![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
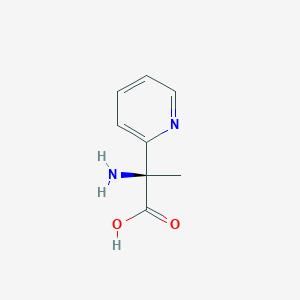
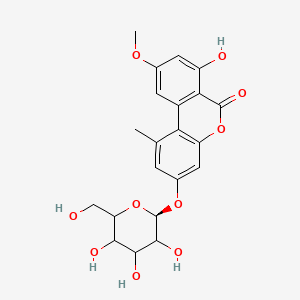
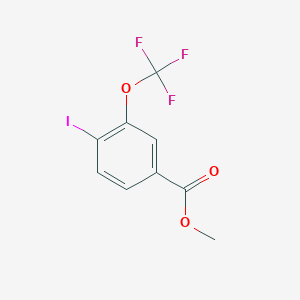
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
